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molecular formula C11H13NO4 B1623849 (+)-(5R)-5-Ethyl-5-hydroxy-2,5,6,9-tetrahydro-8-oxa-2-aza-benzocycloheptene-1,7-dione CAS No. 221054-70-2

(+)-(5R)-5-Ethyl-5-hydroxy-2,5,6,9-tetrahydro-8-oxa-2-aza-benzocycloheptene-1,7-dione

Cat. No. B1623849
M. Wt: 223.22 g/mol
InChI Key: RVBWWMADTISCJE-LLVKDONJSA-N
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Patent
US07135478B2

Procedure details

5-Ethyl-5-hydroxy-9-methoxy-4,5-dihydrooxepino[3,4-c]pyridin-3(1H)-one (0.5 g, 2.1 mmol) is heated under reflux for 9 hours in 1N hydrochloric acid (20 ml). The reaction mixture is concentrated under reduced pressure and the residue is again dried by the addition and evaporation of toluene twice, then left overnight under reduced pressure in the presence of phosphorus pentoxide. The resultant oil is dissolved in anhydrous acetonitrile (5 ml) and agitated under argon for 24 hours. The precipitate is filtered out and dried, which produces 0.23 g (49%) of a white solid (M), m.p. 118–119° C.
Name
5-Ethyl-5-hydroxy-9-methoxy-4,5-dihydrooxepino[3,4-c]pyridin-3(1H)-one
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
white solid ( M )
Yield
49%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([OH:17])[C:13]2[C:8](=[C:9]([O:14]C)[N:10]=[CH:11][CH:12]=2)[CH2:7][O:6][C:5](=[O:16])[CH2:4]1)[CH3:2]>Cl>[CH2:1]([C:3]1([OH:17])[C:13]2[CH:12]=[CH:11][NH:10][C:9](=[O:14])[C:8]=2[CH2:7][O:6][C:5](=[O:16])[CH2:4]1)[CH3:2]

Inputs

Step One
Name
5-Ethyl-5-hydroxy-9-methoxy-4,5-dihydrooxepino[3,4-c]pyridin-3(1H)-one
Quantity
0.5 g
Type
reactant
Smiles
C(C)C1(CC(OCC2=C(N=CC=C21)OC)=O)O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
agitated under argon for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the residue is again dried by the addition and evaporation of toluene twice
DISSOLUTION
Type
DISSOLUTION
Details
The resultant oil is dissolved in anhydrous acetonitrile (5 ml)
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered out
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
white solid ( M )
Type
product
Smiles
C(C)C1(CC(OCC=2C(NC=CC21)=O)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.23 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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